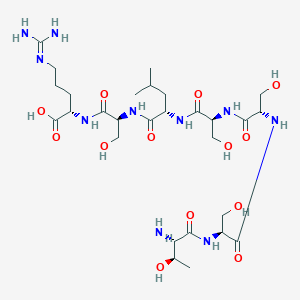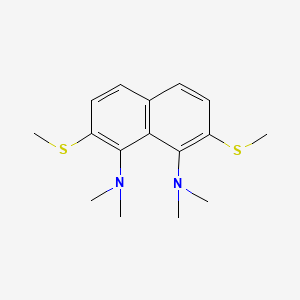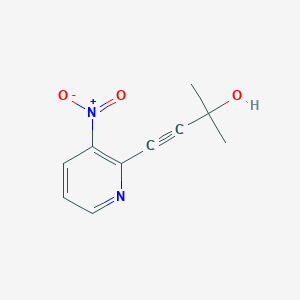
Dichloro(2-methyl-2-phenylpropyl)phenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms, a 2-methyl-2-phenylpropyl group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane typically involves the reaction of tin tetrachloride (SnCl4) with 2-methyl-2-phenylpropylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in anhydrous ether or tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid are used, often in aqueous or acidic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different alkyl or aryl groups replacing the chlorine atoms.
Oxidation Reactions: The major products are tin oxides or organotin oxides.
Reduction Reactions: The major products are lower oxidation state organotin compounds.
Wissenschaftliche Forschungsanwendungen
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including dichloro-(2-methyl-2-phenylpropyl)-phenylstannane, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development, particularly for their potential as anticancer agents.
Industry: It is used in the production of polymers, as a stabilizer in PVC, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane involves the interaction of the tin center with biological molecules. The tin atom can coordinate with various ligands, including proteins and nucleic acids, leading to disruption of cellular processes. The compound’s biological activity is attributed to its ability to interfere with enzyme function and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro-(2-methyl-2-phenylpropyl)-methylstannane
- Dichloro-(2-methyl-2-phenylpropyl)-ethylstannane
- Dichloro-(2-methyl-2-phenylpropyl)-butylstannane
Uniqueness
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane is unique due to the presence of both a 2-methyl-2-phenylpropyl group and a phenyl group bonded to the tin center. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
671213-77-7 |
|---|---|
Molekularformel |
C16H18Cl2Sn |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
dichloro-(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/C10H13.C6H5.2ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;;;/h4-8H,1H2,2-3H3;1-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
WZLAFWDYONSKJG-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C[Sn](C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)


![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)

![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)


